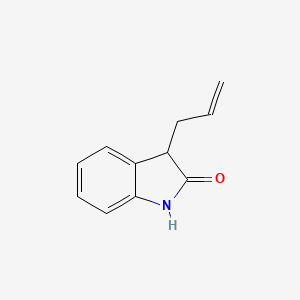
3-Allylindolin-2-one
Übersicht
Beschreibung
3-Allylindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Allylation of Isatin: One common method for synthesizing 3-allyloxindole involves the allylation of isatin. This reaction typically uses a transition metal catalyst, such as palladium or iridium, under anhydrous and oxygen-free conditions. .
Heck Reaction: Another method involves the Heck reaction, where isatin is reacted with an allyl halide in the presence of a base like potassium carbonate or silver carbonate.
Industrial Production Methods:
- Industrial production of 3-allyloxindole typically involves large-scale application of the above synthetic routes. The choice of catalyst and reaction conditions is optimized for yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting 3-allyloxindole to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
- Oxindole derivatives, indoline derivatives, halogenated indoles, nitroindoles, sulfonated indoles.
Wissenschaftliche Forschungsanwendungen
3-Allylindolin-2-one has a wide range of applications in scientific research:
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-allyloxindole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Similar structure but with a methyl group instead of an allyl group.
3-Bromoindole: A halogenated derivative with different reactivity and applications
Uniqueness of 3-Allylindolin-2-one:
- The presence of the allyl group in 3-allyloxindole enhances its reactivity and allows for unique chemical transformations that are not possible with other indole derivatives. This makes it a valuable compound for synthesizing complex molecules and exploring new therapeutic applications .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-prop-2-enyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h2-4,6-7,9H,1,5H2,(H,12,13) |
InChI-Schlüssel |
RWMFCDNIWGAFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
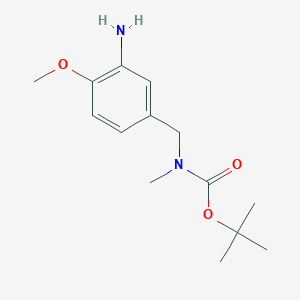
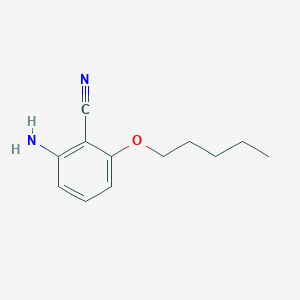
![5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine](/img/structure/B8476941.png)
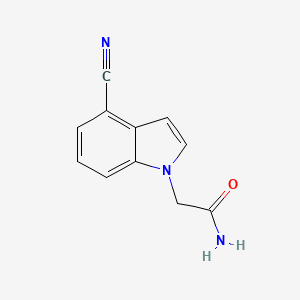


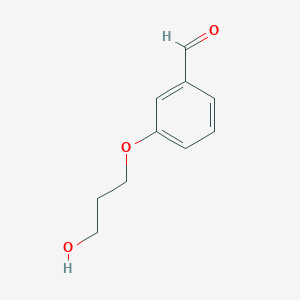
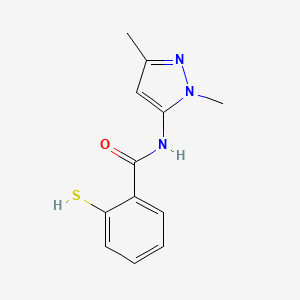
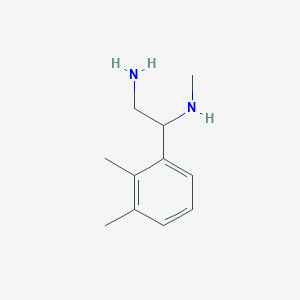
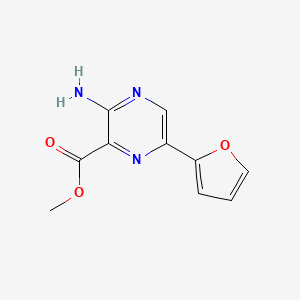
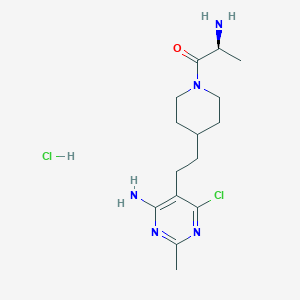
![7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8477022.png)

![2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)
